

Spectroscopic Analysis of 4-Fluoro-3-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenol

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This technical guide provides a detailed overview of the expected spectral data for **4-Fluoro-3-nitrophenol** (CAS No. 2105-96-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on the predicted spectral characteristics based on its molecular structure and established principles of spectroscopic analysis. It serves as a valuable resource for the identification and characterization of **4-fluoro-3-nitrophenol** in a laboratory setting.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-Fluoro-3-nitrophenol**. These predictions are based on the compound's structure, which features a phenol ring substituted with a fluorine atom and a nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (in CDCl_3)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~ 10.0 - 11.0	Singlet (broad)	1H	-	OH
~ 7.8 - 8.0	Doublet of doublets	1H	~ 2-3 Hz, ~ 9-10 Hz	H-2
~ 7.2 - 7.4	Multiplet	1H	-	H-6
~ 7.0 - 7.2	Triplet	1H	~ 8-9 Hz	H-5

Predicted ^{13}C NMR Data (in CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment
~ 155 - 160 (d, $^1\text{JCF} \approx 240\text{-}250$ Hz)	C-4
~ 145 - 150	C-1
~ 135 - 140	C-3
~ 125 - 130 (d, $^3\text{JCF} \approx 3\text{-}5$ Hz)	C-2
~ 120 - 125 (d, $^2\text{JCF} \approx 15\text{-}20$ Hz)	C-5
~ 115 - 120 (d, $^2\text{JCF} \approx 20\text{-}25$ Hz)	C-6

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3500 - 3200 (broad)	O-H	Phenolic hydroxyl group, hydrogen-bonded
3100 - 3000	C-H	Aromatic C-H stretching
1600 - 1580, 1500 - 1400	C=C	Aromatic ring stretching
1530 - 1500, 1350 - 1300	N-O	Asymmetric and symmetric stretching of the nitro group
1250 - 1180	C-O	Phenolic C-O stretching
1050 - 1000	C-F	Aromatic C-F stretching

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Ion	Description
157	[M] ⁺	Molecular ion
127	[M - NO] ⁺	Loss of nitric oxide
111	[M - NO ₂] ⁺	Loss of nitrogen dioxide
99	[M - NO - CO] ⁺	Subsequent loss of carbon monoxide
83	[M - NO ₂ - CO] ⁺	Subsequent loss of carbon monoxide

Experimental Protocols

The following are general experimental methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Fluoro-3-nitrophenol** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard.[1][2] The ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ^1H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS.[2] Data processing would involve Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

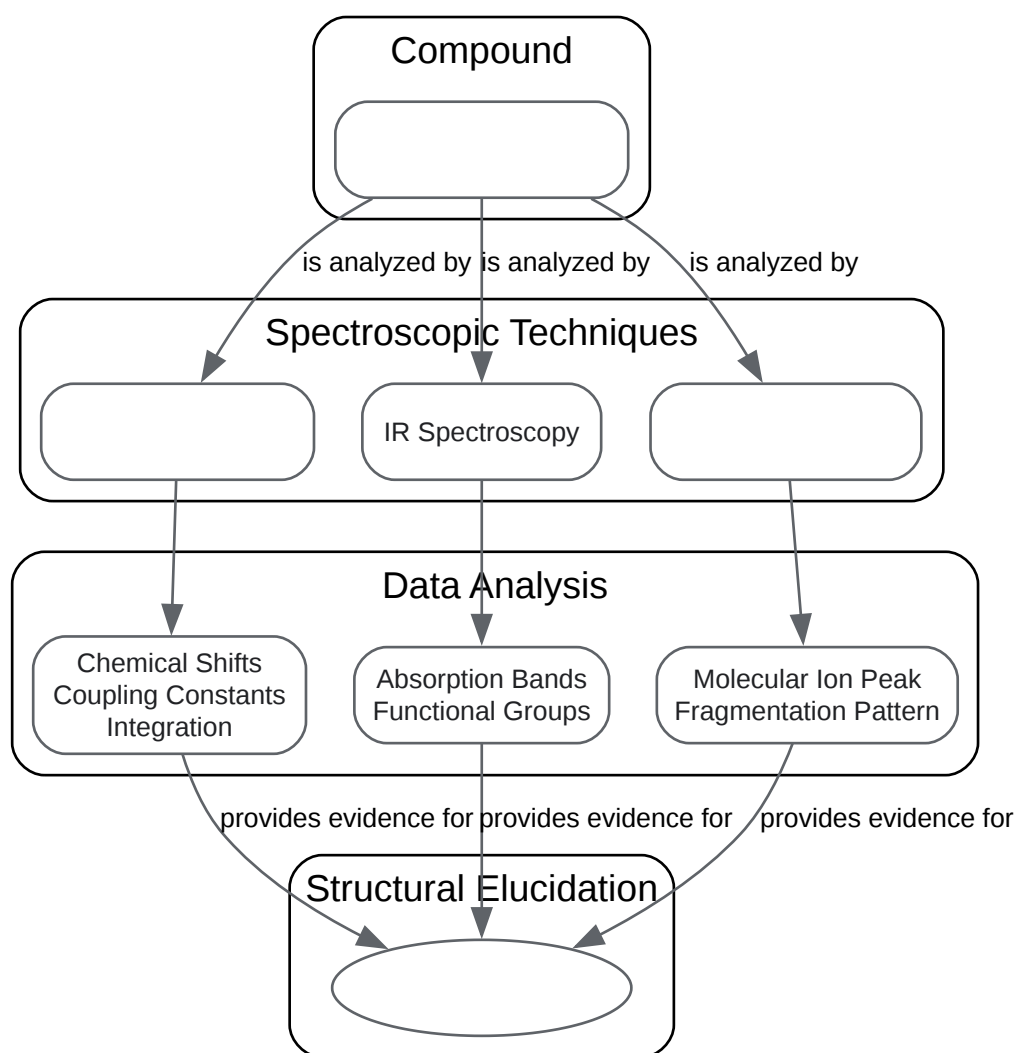
The IR spectrum of solid **4-Fluoro-3-nitrophenol** can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a solution, the compound can be dissolved in a suitable solvent like chloroform, and the spectrum recorded using a liquid cell. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$ using a Fourier-transform infrared (FT-IR) spectrometer.[3]

Mass Spectrometry (MS)

For mass spectrometry, a dilute solution of **4-Fluoro-3-nitrophenol** in a volatile organic solvent like methanol or acetonitrile would be introduced into the mass spectrometer. Electron ionization (EI) is a common technique for the analysis of small, relatively non-polar molecules. [4][5] In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of **4-Fluoro-3-nitrophenol**.



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Caption: Workflow for the spectroscopic analysis of **4-Fluoro-3-nitrophenol**.

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